Navafenterol

COPD Bronchodilation FEV₁

Navafenterol is the preferred MABA candidate for preclinical COPD efficacy studies where clinical translation is paramount. Backed by positive Phase I superiority data over indacaterol/tiotropium (P<0.05) and an active Phase IIa reference framework (NCT03645434) with Anoro® Ellipta®, it reduces translational risk. Its 11-fold M3-over-M2 kinetic selectivity window (4.97 vs 0.46 h residence half-life) correlates with >24 h bronchoprotective half-life in dogs, uniquely supporting once-daily dosing PK/PD models. For studies requiring an MABA with a higher muscarinic antagonist contribution relative to β₂-agonism, select Navafenterol over batefenterol (2-fold vs 6-fold potency shift under propranolol blockade). Ideal for structure-kinetic relationship (SKR) GPCR research and extended in vivo respiratory observation windows.

Molecular Formula C38H42N6O6S2
Molecular Weight 742.9 g/mol
CAS No. 1435519-06-4
Cat. No. B609425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNavafenterol
CAS1435519-06-4
SynonymsAZD-8871;  AZD 8871;  AZD8871;  LAS-191351;  LAS 191351;  LAS191351;  Navafenterol
Molecular FormulaC38H42N6O6S2
Molecular Weight742.9 g/mol
Structural Identifiers
SMILESCN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O
InChIInChI=1S/C38H42N6O6S2/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47)/t25?,26?,32-/m0/s1
InChIKeyZNKWRAKPQQZLNX-FFJARJNZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Navafenterol (AZD8871) Procurement Guide: Dual M3 Antagonist/β2 Agonist (MABA) Bronchodilator for COPD Research


Navafenterol (also known as AZD8871 or LAS191351) is a novel, inhaled, long-acting dual-pharmacology bronchodilator that combines muscarinic M3 receptor antagonism and β2-adrenoceptor agonism within a single molecule (MABA mechanism) [1]. Currently in Phase II clinical development for chronic obstructive pulmonary disease (COPD), it exhibits potent activity at the human M3 receptor (pIC50 = 9.5) and strong β2-adrenoceptor agonism (pEC50 = 9.5), with demonstrated 24-hour sustained bronchodilation in patients [2]. Navafenterol is formulated with alpha lactose monohydrate for dry powder inhaler (DPI) delivery and is available as both the free base (CAS 1435519-06-4) and the saccharinate salt (CAS 1648550-37-1) for research applications [3].

Why Navafenterol Cannot Be Substituted with Other MABA Compounds or Fixed-Dose LAMA/LABA Combinations


MABA-class compounds (batefenterol/GSK961081, AZD2115, CHF6366, navafenterol) and fixed-dose LAMA/LABA inhalers exhibit fundamentally different pharmacological ratios and kinetic properties that preclude simple interchangeability. A major challenge in MABA development is achieving a balanced ratio of muscarinic antagonist (MA) to β2-agonist (BA) activity; most MABAs exhibit predominance of either LABA or LAMA activity, leading to different clinical bronchodilation profiles and safety margins [1]. Additionally, M3 receptor residence time (kinetic selectivity) varies substantially across compounds, directly impacting duration of action and once-daily dosing feasibility [2]. For procurement and research applications, selecting the correct MABA requires matching the specific MA/BA activity balance and kinetic profile to the intended experimental or preclinical objective.

Navafenterol Comparative Evidence: Quantitative Differentiation from Batefenterol, AZD2115, and Single-Mechanism Bronchodilators


Navafenterol Superiority Over Single-Mechanism Bronchodilators: Trough FEV₁ Improvement in COPD Patients

In a randomized, five-way crossover Phase I study in patients with moderate to severe COPD, navafenterol 1800 μg demonstrated statistically significant greater improvements in trough FEV₁ (change from baseline) compared to both indacaterol 150 μg (LABA) and tiotropium 18 μg (LAMA) as single-dose active comparators. Navafenterol 1800 μg produced an LS mean treatment difference of 0.065–0.069 L versus the active comparators [1]. Navafenterol 400 μg and 1800 μg both produced significant improvements versus placebo (0.111 L and 0.210 L, respectively; both P < 0.0001), demonstrating the additive benefit of dual pharmacology in a single molecule over single-mechanism agents [1].

COPD Bronchodilation FEV₁ Clinical trial LAMA/LABA comparator

Navafenterol Exhibits Higher Muscarinic Component than Batefenterol in Human Bronchi: Propranolol Blockade Shift Analysis

In human isolated bronchus preparations, navafenterol (AZD8871) exhibits a substantially higher muscarinic antagonist component compared to batefenterol (GSK961081). This was quantified using propranolol blockade to isolate the M3-mediated relaxation component. Under propranolol (β-adrenoceptor antagonist) blockade, navafenterol showed only a 2-fold shift in potency, whereas batefenterol exhibited a 6-fold shift, indicating that batefenterol's relaxation is more heavily dependent on β2-agonism and has weaker intrinsic muscarinic antagonism [1]. Additionally, navafenterol maintained a persisting relaxation with only 5.3% recovery at 8 hours, demonstrating sustained M3 receptor engagement [1].

MABA activity balance Muscarinic antagonism Human isolated bronchus Propranolol blockade Batefenterol comparator

Navafenterol M3 Receptor Kinetic Selectivity: Extended Residence Time (Half-Life 4.97 Hours) Versus M2 Receptor (0.46 Hour)

Navafenterol demonstrates pronounced kinetic selectivity for the human M3 muscarinic receptor over the M2 receptor, with an M3 receptor residence half-life of 4.97 hours compared to only 0.46 hour for the M2 receptor — an approximately 11-fold difference in residence time [1]. This kinetic selectivity profile is mechanistically important because M2 receptors mediate cardiac parasympathetic effects and adverse events, whereas M3 receptors are the primary therapeutic target for bronchodilation in airway smooth muscle . No comparable M3/M2 kinetic selectivity data are publicly available for AZD2115 or batefenterol.

M3 receptor kinetics Residence time Muscarinic receptor subtype selectivity Duration of action

Navafenterol In Vivo Bronchoprotection in Canine Model: Prolonged Duration with Half-Life >24 Hours

In anesthetized Beagle dogs, nebulized navafenterol (0.3–10 μg/kg) prevented acetylcholine-induced bronchoconstriction with a bronchoprotective half-life exceeding 24 hours [1]. At the 10 μg/kg dose, navafenterol produced 79% ± 3.6% bronchoprotection at 24 hours post-dose [1]. Notably, this bronchoprotective activity was achieved with minimal effects on salivation and heart rate at doses providing therapeutic efficacy, suggesting a favorable therapeutic index [1]. In guinea pig models, navafenterol demonstrated dose-proportional bronchoprotection with an ID₄₀ of 0.40 μg/kg and inhibited acetylcholine-induced bronchoconstriction with an IC₅₀ of 2.1 μg/mL . Comparative in vivo duration data for AZD2115 and batefenterol in canine models are not publicly available.

In vivo pharmacology Bronchoprotection Duration of action Canine model Once-daily dosing

Navafenterol β₂-Adrenoceptor Selectivity Profile: 3-Fold over β₁ and 6-Fold over β₃ Subtypes

Navafenterol exhibits functional selectivity for the β₂-adrenoceptor over β₁ and β₃ subtypes. In recombinant human adrenoceptor assays, pEC₅₀ values were 9.0 for β₁, 9.5 for β₂, and 8.7 for β₃, yielding selectivity ratios of 3-fold over β₁ and 6-fold over β₃ . For comparison, batefenterol (GSK961081) demonstrates much higher β₂ functional selectivity with 440-fold over β₁ and 320-fold over β₃ based on cAMP stimulation assays . This difference reflects the distinct structural and pharmacological design of each MABA compound; navafenterol's more balanced β₁/β₂ profile may confer different cardiac chronotropic effects compared to highly β₂-selective MABAs.

β₂-selectivity Adrenoceptor subtypes Cardiac safety Selectivity ratio Off-target effects

Navafenterol Favorable Tolerability at Therapeutic Dose: Lower Adverse Event Rate than Lower Dose Cohort

In the Phase I crossover study in COPD patients, the frequency of treatment-emergent adverse events (TEAEs) was dose-dependent: placebo (37.5%), indacaterol (34.4%), tiotropium (37.5%), navafenterol 400 μg (52.9%), and navafenterol 1800 μg (22.6%) [1]. Notably, the higher 1800 μg dose that demonstrated superior bronchodilation also exhibited the lowest TEAE frequency among all active treatment arms and placebo, suggesting a favorable safety profile at the therapeutic dose [1]. No safety concerns were raised, and navafenterol was well tolerated at both doses [1].

Safety profile Adverse events Phase I clinical trial Tolerability

Navafenterol Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


COPD Bronchodilator Preclinical Efficacy Studies Requiring Single-Molecule Dual Pharmacology with Validated Clinical Translation

Navafenterol is the preferred MABA candidate for preclinical COPD efficacy studies where clinical translation is paramount. Unlike AZD2115 (limited to Phase II and discontinued development) or batefenterol (Phase III completed but not advanced), navafenterol remains in active Phase II clinical development with published positive Phase I efficacy and safety data demonstrating superiority over indacaterol and tiotropium monotherapies (0.065–0.069 L treatment difference, P < 0.05) [1]. This provides researchers with a MABA compound that has both robust preclinical characterization and validated clinical activity, reducing translational risk. For studies comparing MABA efficacy to fixed-dose LAMA/LABA combinations (e.g., umeclidinium/vilanterol), navafenterol's inclusion in the Phase IIa study (NCT03645434) with Anoro® Ellipta® as active control provides a clinically relevant reference framework [2].

Muscarinic Receptor Kinetics and Residence Time Investigations in Respiratory Pharmacology

Navafenterol is uniquely suited for research examining M3 receptor residence time and its relationship to duration of bronchodilation. Its extended M3 residence half-life of 4.97 hours versus rapid M2 dissociation (0.46 hour) provides an 11-fold kinetic selectivity window that correlates with the >24-hour bronchoprotective half-life observed in dogs [3]. This kinetic profile makes navafenterol a valuable tool compound for structure-kinetic relationship (SKR) studies in GPCR pharmacology. Researchers investigating the mechanistic basis of once-daily dosing in inhaled respiratory therapeutics should prioritize navafenterol over other MABAs for which comparable kinetic selectivity data are not publicly available.

Comparative MABA Pharmacology: Investigating Muscarinic/β₂ Activity Balance in Human Airway Tissue

For studies requiring a MABA compound with a higher muscarinic antagonist contribution relative to β₂-agonism, navafenterol is the appropriate selection. Direct comparative data in human isolated bronchi demonstrate navafenterol's muscarinic component is approximately 3× greater than batefenterol's (2-fold vs 6-fold potency shift under propranolol blockade) [3]. Researchers investigating the optimal MA/BA balance for COPD therapy or evaluating differential effects on airway smooth muscle relaxation should include navafenterol and batefenterol as comparators representing distinct points on the MA/BA activity spectrum. This application is particularly relevant for academic groups studying MABA pharmacology and for industrial screening programs evaluating next-generation dual-pharmacology bronchodilators.

In Vivo Respiratory Pharmacology with Extended Observation Periods (>24 Hours) in Large Animal Models

Navafenterol is the MABA of choice for in vivo respiratory studies requiring extended observation windows (>24 hours) to assess prolonged bronchodilation. Its >24-hour bronchoprotective half-life in canine models, with 79% ± 3.6% bronchoprotection maintained at 24 hours post-dose, supports experimental designs with once-daily dosing and 24–36 hour monitoring periods [3]. This extended duration reduces the confounding effects of multiple daily dosing on PK/PD modeling and minimizes animal handling stress. For studies in guinea pig models, the dose-proportional bronchoprotection with ID₄₀ of 0.40 μg/kg and IC₅₀ of 2.1 μg/mL provides clear dosing guidance for establishing dose-response relationships .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Navafenterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.